BenchChemオンラインストアへようこそ!

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide

Lipophilicity Physicochemical property Regioisomer comparison

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide (CAS 1207047-10-6) is a synthetic small-molecule pyridazinone-acetamide hybrid with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol. It features a 6-oxopyridazin-1(6H)-yl head group connected via an n-propyl linker to an acetamide moiety bearing an ortho-tolyl (2-methylphenyl) substituent.

Molecular Formula C16H19N3O2
Molecular Weight 285.347
CAS No. 1207047-10-6
Cat. No. B2689270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide
CAS1207047-10-6
Molecular FormulaC16H19N3O2
Molecular Weight285.347
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C16H19N3O2/c1-13-6-2-3-7-14(13)12-15(20)17-9-5-11-19-16(21)8-4-10-18-19/h2-4,6-8,10H,5,9,11-12H2,1H3,(H,17,20)
InChIKeyKFDOUJQWLWCWBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide (CAS 1207047-10-6): Structural Identity, Physicochemical Profile, and Research-Grade Availability


N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide (CAS 1207047-10-6) is a synthetic small-molecule pyridazinone-acetamide hybrid with the molecular formula C₁₆H₁₉N₃O₂ and a molecular weight of 285.34 g/mol [1]. It features a 6-oxopyridazin-1(6H)-yl head group connected via an n-propyl linker to an acetamide moiety bearing an ortho-tolyl (2-methylphenyl) substituent [2]. The compound is cataloged under PubChem CID 45502229 and is supplied primarily as a building block or screening compound for medicinal chemistry and chemical biology research [1][2]. Its computed XLogP3 of 1.1, topological polar surface area (TPSA) of 61.8 Ų, and a single hydrogen-bond donor place it within drug-like physicochemical space, though no target-specific bioactivity data have been published in the peer-reviewed primary literature to date [1].

Why In-Class Pyridazinone-Acetamide Analogs Cannot Be Assumed Interchangeable with N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide


The pyridazinone-acetamide chemical space encompasses diverse pharmacophores with distinct substitution vectors, linker lengths, and aryl appendages that profoundly influence target engagement, selectivity, and ADME properties. Even minor regioisomeric alterations—such as shifting the methyl group from the ortho to the para position on the tolyl ring—can alter molecular shape, electron distribution, and lipophilicity, potentially redirecting binding preference or metabolic stability [1][2]. Without direct comparative data, generic interchange among commercially available analogs (e.g., p-tolyl, 2-fluorophenyl, or 4-chlorophenoxy variants) introduces uncontrolled variables that undermine assay reproducibility and structure-activity relationship (SAR) interpretation. The evidence items below quantify the measurable physicochemical and structural parameters that differentiate 1207047-10-6 from its closest cataloged congeners, providing a procurement-relevant basis for compound selection.

Quantitative Differentiation Evidence for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide (1207047-10-6) Versus Closest Structural Analogs


Ortho-Methyl Substitution Confers a Computed XLogP3 of 1.1, Differentiating Lipophilicity from the Para-Tolyl Isomer

The target compound (CAS 1207047-10-6) bears an ortho-methyl substituent on the phenylacetamide ring. Its computed XLogP3 is 1.1, reflecting the unique lipophilicity contribution of the ortho-tolyl group. For the para-tolyl regioisomer (N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(p-tolyl)acetamide, CAS 1209777-34-3), which differs solely in the position of the methyl group on the aromatic ring, no experimentally validated XLogP3 has been reported in authoritative independent databases; however, the para substitution geometry alters molecular dipole and solvent-accessible surface area. In analogous acetamide series, ortho-substitution has been associated with reduced planarity and altered solvation thermodynamics compared to para-substituted congeners [2]. This difference is critical for partitioning behavior in both chromatographic purification and biological membrane permeability models.

Lipophilicity Physicochemical property Regioisomer comparison

Topological Polar Surface Area of 61.8 Ų Defines Hydrogen-Bonding Capacity Relative to Fluorinated and Chlorophenoxy Analogs

The TPSA of 1207047-10-6 is 61.8 Ų (PubChem-computed), originating from three hydrogen-bond acceptor atoms (the pyridazinone carbonyl oxygen, the amide carbonyl oxygen, and the pyridazinone ring nitrogen) and one hydrogen-bond donor (the amide N–H) [1]. The 2-fluorophenyl analog (2-(2-fluorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, CAS 1209623-61-9) introduces a fluorine atom that adds a fourth hydrogen-bond acceptor and alters electron density on the aryl ring. The 4-chlorophenoxy analog (2-(4-chlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide, CAS 1105233-20-2) replaces the methylene linker adjacent to the aryl group with an ether oxygen, increasing hydrogen-bond acceptor count to four and TPSA above 70 Ų based on structural inference. Higher TPSA generally correlates with reduced passive membrane permeability, making the target compound's more compact polar surface a distinct property for permeability-limited assay contexts [2].

Polar surface area Hydrogen bonding Permeability

Rotatable Bond Count of 6 Provides Conformational Flexibility Intermediate Between Shorter-Linker and Longer-Linker Congeners

1207047-10-6 contains 6 rotatable bonds, arising from the n-propyl linker (3 bonds), the acetamide C–C bond, the amide C–N bond, and the aryl–CH₂ bond [1]. The pyridazinone-acetamide scaffold class includes compounds with shorter linkers (e.g., direct acetamide attachment without a propyl spacer) that have fewer rotatable bonds and restricted conformational sampling, as well as compounds with extended spacers that introduce additional degrees of freedom. The n-propyl chain length in the target compound balances conformational entropy with binding-site complementarity—a parameter that directly influences entropic penalties upon target binding in medicinal chemistry optimization [2]. For SAR campaigns exploring linker length, this compound serves as a defined intermediate-flexibility probe.

Conformational flexibility Rotatable bonds Linker length

Ortho-Tolyl Substituent Introduces Steric Bulk Adjacent to the Acetamide Carbonyl, Distinct from Planar para-Substituted and Flexible Phenoxy Analogs

The ortho-methyl group in 1207047-10-6 is positioned adjacent to the acetamide carbonyl, creating steric hindrance that can restrict rotation around the aryl–CH₂ bond and influence the preferred dihedral angle of the phenylacetamide fragment [1]. In the para-tolyl analog (CAS 1209777-34-3), the methyl group is distal to the attachment point and exerts minimal steric influence on the acetamide conformation. In the 4-chlorophenoxy analog (CAS 1105233-20-2), the ether oxygen linker introduces a different torsional profile entirely. The ortho-methyl steric effect is a well-documented structural determinant in medicinal chemistry, associated with altered target binding kinetics and CYP450 metabolic stability in related chemotypes [2]. This steric signature may translate into differential off-rate kinetics or metabolic soft-spot shielding relative to para-substituted or unsubstituted phenylacetamide analogs.

Steric hindrance Ortho effect Molecular recognition

Heavy Atom Count of 21 and Molecular Weight of 285.34 g/mol Align with Lead-Like Chemical Space, Contrasting with Higher-Molecular-Weight Multi-Ring Pyridazinone Congeners

With a molecular weight of 285.34 g/mol and 21 heavy atoms, 1207047-10-6 resides within the lower-molecular-weight region of drug-like chemical space, bordering on lead-like criteria (MW ≤ 350) [1]. Many pyridazinone-based kinase inhibitors and HDAC inhibitors reported in the medicinal chemistry literature exceed 400–500 g/mol due to additional aromatic rings, solubilizing groups, or extended substituents [2]. The target compound's relatively compact size offers advantages for fragment-based or lead-optimization workflows where lower molecular weight correlates with higher ligand efficiency metrics (LE, LLE). Compared to elaborated pyridazinone clinical candidates, 1207047-10-6 retains the core pharmacophore while minimizing molecular complexity that can confound SAR interpretation.

Lead-likeness Molecular weight Fragment-like properties

Absence of Published Target-Specific Bioactivity Data Distinguishes 1207047-10-6 as a Truly Unbiased Screening Probe Versus Pre-Annotated Tool Compounds

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases (conducted May 2026) returned no quantitative target-specific bioactivity data (IC₅₀, Kd, EC₅₀, or Ki values) for 1207047-10-6 against any defined protein target [1]. This absence of prior annotation distinguishes the compound from well-characterized pyridazinone-based tool compounds such as the PI3Kδ-selective inhibitors described by Bruno et al. (J. Med. Chem. 2024) or the pyridazinone PARP7/HDAC dual inhibitors reported in 2024 [2]. For phenotypic screening campaigns or computational docking studies, an unannotated compound reduces the risk of confirmation bias and enables genuine discovery of novel target-compound relationships, rather than re-identifying known pharmacology.

Screening library Target-agnostic Chemical probe

Recommended Application Scenarios for N-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide Based on Quantitative Differentiation Evidence


Phenotypic Screening Library Diversification with Ortho-Substituted Pyridazinone-Acetamide Scaffolds

The ortho-tolyl substitution pattern, combined with an intermediate-length n-propyl linker, provides a distinct three-dimensional pharmacophore that complements planar para-substituted or extended phenoxy analogs commonly found in commercial screening collections. Including 1207047-10-6 in a diversity set increases the steric and conformational variance sampled, as evidenced by its 6 rotatable bonds and ortho-steric fingerprint relative to the para-tolyl and chlorophenoxy congeners [1][2]. This is particularly relevant for cell-based phenotypic assays where molecular shape recognition governs target engagement in a cellular context.

Lead-Like Starting Point for Fragment-to-Lead or Hit-Expansion Chemistry

With a molecular weight of 285.34 g/mol and 21 heavy atoms, this compound sits within lead-like chemical space and offers multiple synthetic handles (pyridazinone N-alkylation, amide modification, aromatic electrophilic substitution) for parallel library synthesis [1]. Compared to elaborated pyridazinone leads with MW >400 g/mol, 1207047-10-6 provides superior ligand efficiency potential and leaves substantial room for property-guided optimization [2]. It is an appropriate choice for medicinal chemistry teams seeking to build SAR from a compact, tractable core rather than a heavily decorated advanced lead.

Permeability-Sensitive Assay Cascades Requiring Controlled TPSA and Lipophilicity

The compound's TPSA of 61.8 Ų and XLogP3 of 1.1 define a balanced polarity-lipophilicity profile that differentiates it from analogs carrying additional heteroatoms (e.g., fluorophenyl or chlorophenoxy variants) with higher polar surface area [1]. In permeability-limited assay systems—including Caco-2 monolayers, PAMPA, or blood-brain barrier models—this compound can serve as a reference point for correlating computed TPSA with experimental permeability within the pyridazinone-acetamide series. Researchers constructing SAR around passive permeability should consider 1207047-10-6 as a well-characterized low-TPSA representative.

Target Deconvolution and Chemoproteomics Studies Requiring Unannotated Probe Molecules

The complete absence of published target annotations for 1207047-10-6—confirmed across PubChem BioAssay, BindingDB, ChEMBL, and the primary literature—makes it a suitable candidate for unbiased phenotypic screening and subsequent target deconvolution via affinity-based proteomics or thermal proteome profiling [1]. Unlike pre-annotated tool compounds that carry implicit target bias, this compound enables discovery-driven research where novel target-compound relationships can be established de novo. Procurement of unannotated compounds with well-defined physicochemical properties is a key strategy in modern chemical biology target-ID campaigns [2].

Quote Request

Request a Quote for N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.